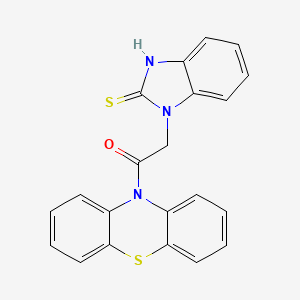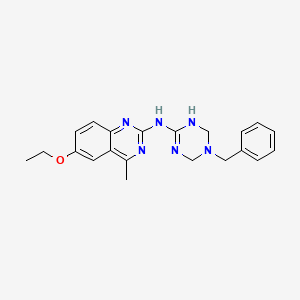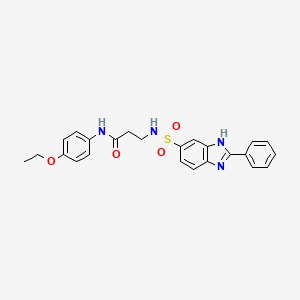
1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one is a complex organic compound that combines the structural features of phenothiazine and benzimidazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one typically involves the following steps:
Formation of Phenothiazine Derivative: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Benzimidazole Formation: The benzimidazole moiety is prepared by the condensation of o-phenylenediamine with carbon disulfide.
Coupling Reaction: The final step involves coupling the phenothiazine derivative with the benzimidazole derivative under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine Derivatives: Such as chlorpromazine and promethazine, which are used as antipsychotic and antihistamine agents, respectively.
Benzimidazole Derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.
Uniqueness
1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one is unique due to its combined structural features of phenothiazine and benzimidazole, which may confer distinct biological and chemical properties not found in other compounds.
Eigenschaften
Molekularformel |
C21H15N3OS2 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
1-phenothiazin-10-yl-2-(2-sulfanylidene-3H-benzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C21H15N3OS2/c25-20(13-23-15-8-2-1-7-14(15)22-21(23)26)24-16-9-3-5-11-18(16)27-19-12-6-4-10-17(19)24/h1-12H,13H2,(H,22,26) |
InChI-Schlüssel |
XWNSDEQRWLFVIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=S)N2CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-4-[(4-methylphenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B14940122.png)
![1-{3-[2-(2-Furyl)-3H-imidazo[4,5-B]pyridin-3-YL]-1-pyrrolidinyl}-2-propyn-1-one](/img/structure/B14940127.png)

![(2-Methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B14940142.png)

![Tetramethyl 6'-(4-tert-butylbenzoyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940169.png)
![2-methyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone](/img/structure/B14940173.png)
![8-ethyl-1-hydroxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940187.png)
![Methyl 7-benzyl-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate](/img/structure/B14940192.png)
![2-{[5-butyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14940193.png)
![N~6~-[2-(diethylamino)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14940196.png)

![N'-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide](/img/structure/B14940207.png)
